N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide
Description
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by an oxazepine core (oxygen-containing heterocycle) substituted with a methyl group at position 8 and a phenoxyacetamide moiety at position 2.
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-14-7-9-20-18(11-14)24-22(26)17-12-15(8-10-19(17)28-20)23-21(25)13-27-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXZHWHXXQNPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities. This article reviews the available data on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- Dibenzo[b,f][1,4]oxazepin core : This bicyclic structure is known for its pharmacological relevance.
- Phenoxyacetamide moiety : This functional group is often associated with various biological activities.
The molecular formula of the compound is with a molecular weight of approximately 320.37 g/mol.
Biological Activity Overview
The biological activities reported for compounds related to this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Cytotoxicity | Potential cytotoxic effects on cancer cell lines have been noted. |
| Neuroactivity | Possible modulation of neurotransmitter systems, particularly dopamine pathways. |
Case Studies and Research Findings
- Antimicrobial Activity : A study exploring the antimicrobial properties of related oxazepin derivatives found that certain modifications enhanced activity against Gram-positive bacteria . Although specific data for the target compound is scarce, it suggests a potential for similar effects.
- Cytotoxic Effects : Research on dibenzo derivatives indicates that structural variations can lead to significant cytotoxicity against various cancer cell lines. For instance, compounds with similar oxazepin structures have been shown to induce apoptosis in human cancer cells through mitochondrial pathways.
- Neuropharmacological Studies : Some derivatives have been evaluated for their neuropharmacological profiles, showing promise as treatments for neurological disorders through dopamine receptor modulation .
Safety and Toxicology
The safety profile of this compound remains largely uncharacterized in clinical settings. However, related compounds have indicated potential toxicity at higher doses, necessitating further investigation into safe dosage ranges and side effects.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
Dibenzo[b,f][1,4]thiazepine Derivatives
Compounds like N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () share a thiazepine core (sulfur instead of oxygen) and exhibit modifications such as ethyl or methoxybenzyl substituents. These substitutions alter electronic properties and receptor binding. For example:
- 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound 29, ) shows an LCMS RT of 5.27 min and a molecular ion peak at m/z 421.0 [M+H+], with HRMS confirming its structure .
- N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound 32, ) has a methyl group at position 10, enhancing lipophilicity (m/z 421.1 [M+H+]) .
Oxazepine-Based Analogues
- N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide () replaces the phenoxyacetamide with a trifluoromethylbenzamide group. This modification increases electronegativity and metabolic stability (monoisotopic mass: 412.103477) .
- N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide (Compound 8a, ) demonstrates a phenylacetamide substituent, synthesized with a 48% yield via coupling reactions .
Functional Group Variations
Amide vs. Carboxamide Substituents
- The target compound’s phenoxyacetamide group contrasts with carboxamide derivatives like 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide (Compound 11, ), which has a carboxylic acid moiety. Carboxamides generally exhibit higher polarity, affecting membrane permeability .
- N-Benzyl-N,10-diethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound 53, ) introduces a benzyl group, enhancing steric bulk (m/z 433.1 [M+H+]) .
Sulfonamide Derivatives
- F732-0208 and F732-0193 () are sulfonamide derivatives of the target compound. For example, F732-0208 includes a sulfonylphenylpropanamide group, which may improve binding to sulfhydryl-containing targets .
Physicochemical and Spectroscopic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
